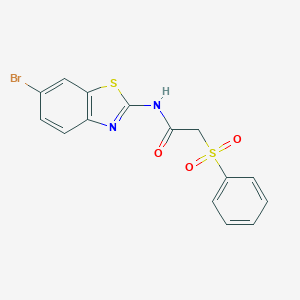

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the benzothiazole family and has been synthesized to study its potential applications in various fields.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and materials science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In neuroscience, this compound has been used to study the role of protein-protein interactions in the formation of synapses. In materials science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide involves the inhibition of protein-protein interactions. Specifically, this compound binds to the SH3 domain of proteins and disrupts the interaction between the SH3 domain and its ligands. This disruption leads to the inhibition of downstream signaling pathways and ultimately results in the observed biological effects.

Biochemical and physiological effects:

This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell cycle progression. In neurons, this compound disrupts the formation of synapses and inhibits synaptic transmission. In materials science, this compound has been used to create fluorescent dyes and sensors that can detect specific molecules.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide in lab experiments is its specificity for the SH3 domain of proteins. This specificity allows for the selective inhibition of protein-protein interactions and minimizes off-target effects. However, one limitation of using this compound is its relatively low potency compared to other inhibitors. This limitation may require higher concentrations of the compound to achieve the desired biological effects.

Future Directions

There are several future directions for the study of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent derivatives of this compound that can be used in lower concentrations. Additionally, the application of this compound in other fields such as immunology and infectious diseases should be explored. Finally, the development of this compound-based therapeutics for cancer and neurological disorders is a promising future direction.

Conclusion:

In conclusion, this compound is a unique chemical compound that has potential applications in various fields such as cancer research, neuroscience, and materials science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area will undoubtedly lead to new discoveries and advancements in science and medicine.

Synthesis Methods

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with 2-(phenylsulfonyl)acetic acid in the presence of coupling reagents. The resulting product is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Properties

Molecular Formula |

C15H11BrN2O3S2 |

|---|---|

Molecular Weight |

411.3 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H11BrN2O3S2/c16-10-6-7-12-13(8-10)22-15(17-12)18-14(19)9-23(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |

InChI Key |

YWERFUKPCDWGHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B285366.png)

![Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-](/img/structure/B285367.png)

![Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)-](/img/structure/B285369.png)

![N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285370.png)

![N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B285371.png)

![N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285374.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285376.png)

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285377.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285378.png)

![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285381.png)

![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285382.png)

![2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285383.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285389.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285390.png)